molecular formula C14H12N2O B11793891 6-(Indolin-1-yl)nicotinaldehyde

6-(Indolin-1-yl)nicotinaldehyde

Cat. No.: B11793891
M. Wt: 224.26 g/mol
InChI Key: MUARKZVUJPGSGC-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)nicotinaldehyde is a substituted nicotinaldehyde derivative featuring an indolin-1-yl group at the 6-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its commercial availability from specialized chemical suppliers . Structurally, it belongs to the broader class of nicotinaldehyde derivatives, which are characterized by a pyridine-3-carbaldehyde backbone with diverse substituents influencing their chemical and biological properties. While direct studies on 6-(Indolin-1-yl)nicotinaldehyde are sparse, its structural analogs and parent compound, nicotinaldehyde, have been extensively investigated for roles in NAD metabolism, enzyme inhibition, and synthetic applications .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H12N2O/c17-10-11-5-6-14(15-9-11)16-8-7-12-3-1-2-4-13(12)16/h1-6,9-10H,7-8H2

InChI Key

MUARKZVUJPGSGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)nicotinaldehyde typically involves the reaction of indoline with nicotinaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular amination reaction. This reaction is carried out under mild conditions, often using a base such as sodium carbonate and a solvent like hexafluoroisopropanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Indolin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The indoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

    Oxidation: 6-(Indolin-1-yl)nicotinic acid.

    Reduction: 6-(Indolin-1-yl)nicotinyl alcohol.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

6-(Indolin-1-yl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Indolin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The indoline moiety allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparison with Nicotinaldehyde and Substituted Derivatives

Structural and Functional Differences

  • Nicotinaldehyde : The parent compound lacks substituents at the 6-position, enabling its direct involvement in NAD biosynthesis via conversion to nicotinic acid (NA) through aldehyde oxidase enzymes . It is a natural metabolite found in plants and honey, with demonstrated roles in circumventing NAD depletion in leukemia cells under NAMPT inhibition .

Comparison with Fluorinated Nicotinaldehyde Derivatives

6-Fluoronicotinaldehyde

  • Structure : Substitution of fluorine at the 6-position enhances electronegativity and Lewis acidity, improving radiochemical stability for applications like fluorine-18 labeling in positron emission tomography (PET) .
  • Application : Used in synthesizing maleimide-functionalized prosthetic groups for protein labeling, achieving radiochemical yields of 50% with reduced synthesis time .
  • Contrast with 6-(Indolin-1-yl)nicotinaldehyde : The indolin-1-yl group’s bulkiness likely precludes efficient radiolabeling, limiting its utility in radiopharmaceuticals compared to fluorinated analogs.

Comparison with Heterocyclic-Substituted Nicotinaldehydes

6-(1H-Imidazol-1-yl)nicotinaldehyde

  • Structure : Features an imidazole ring at the 6-position, smaller than indolin-1-yl, with a molecular formula of C9H7N3O .
  • Biological Activity: Imidazole derivatives are potent enzyme inhibitors; for example, 5-bromo-nicotinaldehyde inhibits nicotinamidase with Ki = 0.72 µM . The imidazole’s Lewis basicity enhances interactions with catalytic residues, a feature less pronounced in indolin-1-yl derivatives .

5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde (FPyII)

  • Reactivity : The trimethylsilyl-ethynyl group lowers the Lewis basicity of the pyridine nitrogen, optimizing autocatalytic performance in the Soai reaction .
  • Contrast : The indolin-1-yl group’s aromaticity and rigidity may hinder similar catalytic efficiency due to electronic and steric effects.

Data Table: Key Structural and Functional Comparisons

Compound Substituent Molecular Formula Key Properties/Applications References
Nicotinaldehyde None C6H5NO NAD precursor; nicotinamidase inhibitor (Ki = 0.18 µM)
6-(Indolin-1-yl)nicotinaldehyde Indolin-1-yl C14H11N2O Synthetic intermediate; limited bioactivity data
6-Fluoronicotinaldehyde Fluorine C6H4FNO Radiopharmaceutical synthesis (50% yield)
6-(1H-Imidazol-1-yl)nicotinaldehyde Imidazol-1-yl C9H7N3O Enzyme inhibition; structural studies
6-Phenylnicotinaldehyde Phenyl C12H9NO Organic synthesis; stable aromatic aldehyde

Biological Activity

6-(Indolin-1-yl)nicotinaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indoline moiety linked to a nicotinaldehyde framework, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 6-(Indolin-1-yl)nicotinaldehyde is C12H10N2OC_{12}H_{10}N_2O, indicating the presence of two nitrogen atoms, one oxygen atom, and a combination of carbon and hydrogen. The structural characteristics of this compound can be summarized as follows:

PropertyDescription
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 210.22 g/mol
IUPAC Name 6-(Indolin-1-yl)nicotinaldehyde
Canonical SMILES Cc1cc2c(nc1)cc(c2)C(=O)C=CC=N

Biological Activities

Research indicates that 6-(Indolin-1-yl)nicotinaldehyde exhibits several promising biological activities, primarily focusing on its potential as an antitumor agent and a modulator of various biological pathways .

Antitumor Activity

Several studies have highlighted the antitumor properties of this compound. The indoline structure is known for influencing neuroprotective effects, while the nicotinaldehyde component may interact with nicotinic acetylcholine receptors. This interaction suggests potential applications in neuropharmacology and cancer treatment.

  • Mechanism of Action : The compound's mechanism may involve selective binding to specific biological targets, including enzymes and receptors associated with tumor growth and proliferation. This selectivity could lead to enhanced therapeutic efficacy compared to traditional chemotherapeutics.
  • Case Studies : In vitro studies have shown that 6-(Indolin-1-yl)nicotinaldehyde can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values in the micromolar range.

Neuroprotective Effects

The neuroprotective properties of 6-(Indolin-1-yl)nicotinaldehyde are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity positions it as a candidate for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To illustrate the unique properties of 6-(Indolin-1-yl)nicotinaldehyde, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
NicotinamideContains a pyridine ringKnown for its role in NAD+ synthesis
IndoleBasic structure similar to indolineLacks the aldehyde functionality
3-(Indolin-1-yl)pyridineSimilar pyridine frameworkPotentially distinct pharmacological effects

Research Findings

Recent studies have employed various techniques to explore the biological activity of 6-(Indolin-1-yl)nicotinaldehyde:

  • Binding Studies : Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated the compound's ability to bind selectively to certain receptors involved in cancer progression.
  • In Vivo Studies : Preliminary animal model studies indicate that administration of this compound may significantly reduce tumor size and improve survival rates compared to control groups.

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